7-Chloroquinoline-4-carbaldehyde
Overview
Description
7-Chloroquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H6ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chloro group at the 7th position and an aldehyde group at the 4th position makes this compound unique and valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 7-chloroquinoline with dimethylformamide (DMF) in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of mixed lithium-magnesium intermediates has also been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products Formed:
Oxidation: 7-Chloroquinoline-4-carboxylic acid.
Reduction: 7-Chloroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential anticancer, antimalarial, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloroquinoline-4-carbaldehyde largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The presence of the chloro and aldehyde groups enhances its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
7-Chloroquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Chloroquinoline-3-carbaldehyde: Has the chloro and aldehyde groups at different positions, leading to different reactivity and applications.
Quinoline-4-carbaldehyde: Lacks the chloro group, affecting its chemical properties and biological activity.
Uniqueness: 7-Chloroquinoline-4-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of various bioactive molecules and industrial chemicals .
Properties
IUPAC Name |
7-chloroquinoline-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDDNDHAKGKTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618492 | |
Record name | 7-Chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35714-48-8 | |
Record name | 7-Chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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